[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule combining 1,3-oxazole and 1,2,3-triazole moieties. Its structure features a 5-methyl-substituted oxazole ring attached to a methyl ester group, which is further linked to a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group. This design integrates aromatic, halogenated, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O3/c1-13-5-7-17(8-6-13)22-25-20(16(4)31-22)12-30-23(29)21-15(3)28(27-26-21)18-9-10-19(24)14(2)11-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYLZBCGVPNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to elucidate the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising an oxazole ring, a triazole moiety, and various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 439.33 g/mol. The presence of halogen and methyl groups suggests possible interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that the incorporation of oxazole and triazole rings enhances the cytotoxic effects on cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Case Study:
In a study involving human colorectal carcinoma cells (HCT116), derivatives similar to the compound demonstrated IC50 values ranging from 0.1 to 1 µM, indicating potent inhibitory effects on cell viability .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary tests have shown that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Anti-inflammatory Activity
Compounds containing oxazole groups have been reported to exhibit anti-inflammatory effects by inhibiting cytokine production and modulating immune responses. This property is particularly relevant in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the oxazole and triazole rings can significantly influence potency and selectivity towards specific biological targets.
Key Observations:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxazole and triazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of oxazole and triazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to the one discussed have shown effectiveness against various cancer cell lines by disrupting cell proliferation pathways and promoting programmed cell death .
- Antimicrobial Properties : The presence of both oxazole and triazole rings contributes to the antimicrobial efficacy of these compounds. They have been found to exhibit activity against a variety of pathogens, including bacteria and fungi, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, indicating potential use in treating inflammatory diseases .
Anticancer Studies
A study published in Nature Reviews highlighted the effectiveness of triazole derivatives in targeting specific cancer pathways. The compound was shown to inhibit the growth of breast cancer cells by interfering with the cell cycle and inducing apoptosis through mitochondrial pathways .
Antimicrobial Research
In a clinical trial involving patients with resistant bacterial infections, an oxazole derivative demonstrated significant antibacterial activity against strains resistant to conventional antibiotics. The compound's mechanism involved disrupting bacterial cell wall synthesis.
Inflammatory Disease Models
Research conducted on animal models of arthritis revealed that similar compounds significantly reduced paw edema and joint swelling by inhibiting TNF-alpha production. This suggests their potential as anti-inflammatory agents in chronic inflammatory conditions .
Summary Table of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 4-bromo-3-methylphenyl group participates in NAS reactions, enabling functionalization of the aromatic ring.
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, expanding structural diversity.
| Reagents/Conditions | Product | Key Observations | References |
|---|---|---|---|
| Suzuki coupling: Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl derivatives (e.g., 4-biphenylmethyltriazole) | Requires aryl boronic acids; yields 60–80% depending on steric hindrance. | |
| Sonogashira coupling: CuI, PdCl₂(PPh₃)₂ | Alkynylated analogs | Limited by stability of terminal alkynes under reaction conditions. |
Functionalization of the Oxazole Ring
The oxazole ring’s electron-deficient nature allows for electrophilic substitutions or cycloadditions.
Triazole Ring Modifications
The triazole ring exhibits stability under most conditions but can undergo alkylation or coordination.
Key Findings from Research
-
Ester Stability : The methyl ester group demonstrates moderate stability in physiological conditions (t₁/₂ ≈ 4 h at pH 7.4), making it suitable for prodrug designs .
-
Bromine Reactivity : The bromine atom shows higher reactivity in cross-coupling reactions compared to chlorinated analogs due to lower bond dissociation energy .
-
Triazole-Oxazole Synergy : Combined electronic effects of triazole and oxazole rings enhance binding to biological targets like HSP90 and EGFR .
Comparison with Similar Compounds
Compound 6m from
- Structure : 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Key Differences : Replaces the oxazole-methyl ester with a benzoxazole-thione group and lacks the bromo-methylphenyl substitution on the triazole.
- Spectroscopic Data :
Triazole-Oxadiazole Derivatives ()
- Structure : 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives.
- Key Differences : Oxadiazole replaces oxazole; thiophene and bromobenzyl groups differ in substitution patterns.
Halogen-Substituted Analogues
Chloro vs. Bromo Isostructural Derivatives ()
- Compounds 4 and 5 : Isostructural chloro (4) and bromo (5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Key Observations :
Bromophenyl-Containing Triazines ()
- Structure: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate.
- Key Differences : Triazine core vs. triazole; formyl and methoxy groups alter electronic properties.
- Synthetic Utility : Highlights the role of bromine in facilitating cross-coupling reactions, a strategy applicable to the target compound .
Physicochemical and Spectroscopic Comparison
Q & A
Q. How can the synthesis of this compound be optimized using azide-alkyne cycloaddition?
Methodological Answer: The compound’s triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Preparation of the azide precursor: React 4-bromo-3-methylaniline with sodium nitrite and azide donors (e.g., NaN₃) under acidic conditions .
- Alkyne component synthesis: Use 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-methanol, activated via mesylation or tosylation for coupling .
- Cycloaddition: Optimize Cu(I) catalyst concentration (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12–24 hours .
| Parameter | Optimal Condition | Source |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | |
| Solvent | DMF/H₂O (1:1 v/v) | |
| Yield | 72–85% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR : Use - and -NMR to confirm regioselectivity of the triazole ring and substitution patterns. Aromatic protons in the 7.2–8.1 ppm range indicate para-substituted phenyl groups .
- X-ray crystallography : Resolve steric effects from the bromophenyl and methyloxazole moieties. Crystallize in ethyl acetate/hexane (3:1) to obtain single crystals .
- HRMS : Confirm molecular weight (C₂₄H₂₂BrN₅O₃; calc. 536.09 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray crystallography data be resolved during structural elucidation?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):
- Dynamic NMR : Perform variable-temperature -NMR to detect hindered rotation of the bromophenyl group. Line-shape analysis at 298–373 K can quantify energy barriers .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. For example, the triazole-oxazole dihedral angle in the crystal structure (e.g., 12.5° in ) should align with DFT-optimized geometries .
- Complementary techniques : Use IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NOESY to confirm spatial proximity of methyl groups .
Q. What computational strategies are recommended for studying electronic interactions in this compound?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 at the B3LYP level) to predict reactivity. The electron-withdrawing bromine and triazole groups typically lower LUMO energies, enhancing electrophilic character .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites. The oxazole ring often shows electron-rich regions (~−30 kcal/mol), while the bromophenyl group is electron-deficient .
- Docking studies : If targeting biological activity, dock the compound into protein active sites (e.g., COX-2 or kinases) using AutoDock Vina. The methyloxazole moiety may engage in hydrophobic interactions .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
Methodological Answer: Contradictions arise from polymorphic forms or aggregation:
- Solvent screening : Test solubility in DMSO, methanol, and chloroform. Poor solubility in water (<0.1 mg/mL) but moderate in DMSO (25 mg/mL) suggests amphiphilic character .
- Dynamic light scattering (DLS) : Detect aggregates in solution. If aggregates >200 nm form in methanol, re-evaluate solubility claims .
- Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystals. A weight loss >2% below 150°C indicates trapped solvent .
Experimental Design Considerations
Q. What strategies mitigate byproduct formation during esterification steps?
Methodological Answer:
- Activation reagents : Use DCC/DMAP for carboxylate activation instead of HCl gas, reducing side reactions .
- Temperature control : Maintain 0–5°C during coupling to suppress oxazole ring opening .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization to isolate the ester (>95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
